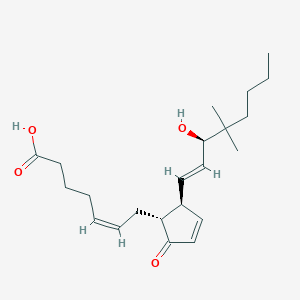

16,16-dimethyl Prostaglandin A2

概要

説明

16,16-ジメチル プロスタグランジン A2: 16,16-ジメチル PGA2 または Di-M-PGA2 ) はプロスタグランジンファミリーに属する化合物です。 経口活性があり、体内での半減期は比較的長い 。プロスタグランジンは脂質由来の分子であり、炎症、血流調節、免疫応答など、さまざまな生理学的プロセスにおいて重要な役割を果たしています。

2. 製法

合成経路:: 16,16-ジメチル プロスタグランジン A2 の合成経路は、複雑な有機化学を伴います。正確な合成経路の詳細については、特定の試薬や反応条件を含む複数の手順が含まれている可能性があります。

工業生産:: 16,16-ジメチル プロスタグランジン A2 の工業生産方法は、広く文書化されていません。 研究者は、科学的調査のためにそれを研究室で合成しました。

準備方法

Synthetic Routes:: The synthetic routes for 16,16-dimethyl Prostaglandin A2 involve complex organic chemistry. While I don’t have specific details on the exact synthetic pathway, it likely includes multiple steps with specific reagents and reaction conditions.

Industrial Production:: Industrial production methods for this compound are not widely documented. researchers have synthesized it in the laboratory for scientific investigations.

化学反応の分析

Structural Features and Inferred Reactivity

16,16-dimethyl PGA2 is a synthetic prostaglandin analog with modifications at the 16-position (two methyl groups) on the cyclopentanone ring. Key structural elements influencing its reactivity include:

-

Cyclopentanone ring : Susceptible to nucleophilic attack at the carbonyl carbon.

-

α,β-unsaturated ketone : Prone to Michael addition or redox reactions.

-

Carboxylic acid group : Can undergo esterification, amidation, or decarboxylation under specific conditions.

-

Double bonds in the side chains : Potential sites for oxidation or hydrogenation.

| Key Functional Groups | Potential Reactions |

|---|---|

| Cyclopentanone | Nucleophilic addition, reduction |

| α,β-unsaturated ketone | Conjugate addition, epoxidation |

| Carboxylic acid | Esterification, salt formation |

| Alkenes | Hydrogenation, hydroxylation, oxidation |

Structural data derived from PubChem .

Metabolic Stability

Pharmacokinetic studies in mice and non-human primates demonstrate that 16,16-dimethyl PGA2 exhibits resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin catabolism . This stability is attributed to:

-

Steric hindrance from the 16-methyl groups, which block access to the enzyme’s active site.

-

Enhanced lipophilicity , prolonging tissue retention (notably in lungs and spleen).

| Parameter | Value (Mice) | Value (NHPs) |

|---|---|---|

| Plasma half-life (t₁/₂) | 1.1–1.8 h | 3.26 h |

| Apparent clearance (CL/F) | 1.35–1.75 mL/min/kg | 0.1 mg/kg dose |

| Tissue distribution | Lungs > spleen > liver | Plasma AUC₀–Inf = 29.20 ng·h/mL |

Data from pharmacokinetic studies in irradiated and non-irradiated models .

Biological Reactivity

While direct chemical reaction data are sparse, biological studies highlight interactions with:

-

Wnt/β-catenin pathway : Enhances hematopoietic stem cell (HSC) proliferation via β-catenin stabilization .

-

Prostaglandin receptors (EP2/EP4) : Modulates cAMP levels, influencing immune responses and apoptosis .

Comparative Stability with Native Prostaglandins

16,16-dimethyl PGA2 shows greater stability than unmodified PGA2 due to:

-

Reduced susceptibility to β-oxidation in the side chain.

-

Diminished isomerization to PGB2 under physiological conditions.

Synthetic Modifications

The dimethyl group at C16 is introduced to:

-

Improve metabolic stability.

-

Enhance binding affinity to prostaglandin transporters.

Research Gaps

-

No explicit studies on synthetic organic reactions (e.g., cycloadditions, cross-couplings) involving 16,16-dimethyl PGA2.

-

Limited data on photooxidation or thermal degradation pathways.

科学的研究の応用

Gastroprotective Effects

Mechanism of Action

16,16-Dimethyl Prostaglandin E2 (dmPGE2), a related compound, has been studied extensively for its gastroprotective effects. dmPGE2 has shown significant efficacy in protecting gastric mucosa against damage from nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. In a study involving rat gastric epithelial cells, dmPGE2 reduced cell damage induced by aspirin, demonstrating its cytoprotective properties without interfering with drug absorption .

Case Study

In an experimental model, rats treated with dmPGE2 after hepatectomy exhibited reduced gastric acid secretion and improved gastric mucosal blood flow compared to untreated controls. This suggests that dmPGA2 may similarly contribute to gastric protection under stress conditions .

Radioprotection

Mechanism of Action

Research indicates that dmPGA2 exhibits protective effects against radiation-induced damage. In studies with mice, both subcutaneous and topical administration of dmPGA2 significantly mitigated radiation-induced alopecia, a common side effect of radiation therapy for brain tumors .

Case Study

In a controlled experiment, mice pre-treated with dmPGA2 showed enhanced survival rates following exposure to radiation. The compound provided effective protection against both radiation and chemical injuries, indicating its potential use in clinical settings where patients undergo such treatments .

Prevention of Hepatic Injury

Mechanism of Action

dmPGA2 has been shown to prevent liver damage during conditions such as fulminant hepatitis. In murine models infected with hepatitis virus type 3, treatment with dmPGA2 resulted in significantly lower levels of liver enzymes associated with tissue damage, suggesting its protective role in hepatic health .

Case Study

In an experimental setup involving BALB/cJ mice, those treated with dmPGA2 demonstrated reduced liver necrosis and improved metabolic parameters compared to untreated controls. This highlights the compound's potential as a therapeutic agent in managing liver diseases .

Anti-inflammatory Effects

Mechanism of Action

The anti-inflammatory properties of dmPGA2 have been documented in various models of lung injury. In studies involving bleomycin-induced pulmonary fibrosis in mice, dmPGA2 treatment led to decreased inflammation and lung damage, as evidenced by reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines .

Case Study

Mice receiving continuous infusion of dmPGA2 showed significant improvements in lung histology and overall survival rates compared to those treated with bleomycin alone. The findings suggest that dmPGA2 could be a promising candidate for treating pulmonary conditions characterized by inflammation and tissue injury .

Potential Applications in Cancer Therapy

Emerging research indicates that dmPGA2 may play a role in cancer therapy by enhancing the efficacy of chemotherapeutic agents while minimizing associated side effects. For instance, it has been shown to reduce the gastric mucosal injury caused by chemotherapeutics like 5-fluorouracil and mitomycin C in animal models .

作用機序

16,16-ジメチル プロスタグランジン A2 がその効果を発揮する正確なメカニズムは、現在も活発に研究されています。特定の受容体と細胞内シグナル伝達経路との相互作用が関係している可能性があります。

類似化合物との比較

16,16-ジメチル プロスタグランジン A2 を他のプロスタグランジンと比較すると、その独特の構造的特徴がわかります。残念ながら、現時点では、類似の化合物のリストはありません。

生物活性

16,16-Dimethyl Prostaglandin A2 (Di-M-PGA2) is a synthetic analog of prostaglandin A2, notable for its enhanced stability and prolonged biological activity. This compound has been the subject of extensive research due to its diverse biological effects, particularly in the realms of virology, cancer research, and inflammation.

- Chemical Name : this compound

- CAS Number : 41691-92-3

- Molecular Formula : C20H32O5

- Molecular Weight : 352.465 g/mol

This compound primarily modulates prostaglandin pathways, influencing various physiological functions. Its mechanism involves:

- Inhibition of Viral Proliferation : It has been shown to inhibit the proliferation of Sendai virus in cultured African green monkey kidney cells by over 90% at a concentration of 4 µg/ml .

- Regulation of Inflammatory Responses : The compound plays a role in modulating inflammatory processes, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Prolonged Half-Life : This compound exhibits a significantly extended in vivo half-life compared to natural prostaglandins, making it suitable for therapeutic applications .

- Oral Activity : Unlike many prostaglandins that require parenteral administration, Di-M-PGA2 can be administered orally, enhancing its practicality in clinical settings.

Biological Activities

The biological activities of this compound are varied and include:

Antiviral Activity

- Case Study : In vitro studies demonstrated that Di-M-PGA2 effectively inhibited Sendai virus replication, indicating potential applications in antiviral therapy .

Anti-inflammatory Effects

- Research Findings : Studies indicate that this compound can modulate inflammatory responses by influencing cytokine production and leukocyte activity. It has shown promise in reducing inflammation associated with various pathological conditions .

Cancer Research

- Tumor Growth Inhibition : Animal model studies have reported that daily treatment with Di-M-PGA2 can delay tumor appearance and inhibit growth, increasing median survival time by 15-35% depending on treatment schedules .

Comparative Analysis with Other Prostaglandins

A comparison with other prostaglandins highlights the unique properties of this compound:

| Compound | Oral Activity | Half-Life | Antiviral Activity | Anti-inflammatory Effects |

|---|---|---|---|---|

| 16,16-Dimethyl PGA2 | Yes | Prolonged | Yes | Significant |

| Prostaglandin E2 | No | Short | Limited | Moderate |

| Prostaglandin D2 | No | Short | None | Low |

Case Studies and Research Findings

- Virology Study :

- Cancer Research :

- Inflammation and Healing :

特性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPSJUHMGPRFZ-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41691-92-3 | |

| Record name | 16,16-Dimethylprostagladin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。